2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Chemical Taxonomy and Nomenclature
2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine is a nitrogen- and sulfur-containing heterocyclic compound belonging to the benzothiazine family. Its systematic IUPAC name reflects its structural features: a benzothiazine core (a bicyclic system combining a benzene ring fused to a 1,4-thiazine ring), a methyl group at position 2, and a nitro group at position 7. The molecular formula, $$ \text{C}9\text{H}{10}\text{N}2\text{O}2\text{S} $$, corresponds to a molecular weight of 210.25 g/mol.
The compound’s structure can be parsed as follows:
- Benzo[b]thiazine : A fused bicyclic system where the benzene ring (benzo) is connected to a six-membered 1,4-thiazine ring containing sulfur at position 1 and nitrogen at position 4.
- Dihydro designation : The "3,4-dihydro-2H" prefix indicates partial saturation at positions 3 and 4 of the thiazine ring, reducing it from a fully unsaturated six-membered ring to a partially saturated one.
- Substituents : A methyl group (-CH$$3$$) at position 2 and a nitro group (-NO$$2$$) at position 7 of the benzothiazine scaffold.
The SMILES notation, O=[N+](C1=CC=C2C(SC(C)CN2)=C1)[O-], provides a linear representation of the structure, emphasizing the nitro group’s placement on the aromatic ring and the methyl-substituted thiazine moiety. Table 1 summarizes key identifiers and properties.
Table 1: Key Identifiers and Properties of 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine
Historical Development in Heterocyclic Chemistry
Benzothiazines emerged as a significant class of heterocycles in the mid-20th century, with research intensifying due to their pharmacological potential. The introduction of nitro and alkyl substituents, such as in 2-methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine, represents a strategic modification to tune electronic and steric properties for specific applications.
Early synthetic efforts focused on unsubstituted benzothiazines, but the discovery that electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity spurred interest in substituted derivatives. The methyl group at position 2, in particular, was introduced to study steric effects on ring conformation and intermolecular interactions. Advances in catalytic methods and green chemistry techniques later enabled efficient large-scale production of such compounds.
Position Within Benzothiazine Derivative Classifications
Benzothiazine derivatives are classified based on ring saturation and substituent patterns. 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine falls into the dihydrobenzothiazine subclass, characterized by partial saturation of the thiazine ring. Its structural features place it in two additional categories:
- Nitro-substituted benzothiazines : The nitro group at position 7 distinguishes it from analogs with halogen or alkyl substituents. This group strongly influences electronic properties, increasing polarity and enabling participation in redox reactions.
- Alkyl-substituted benzothiazines : The methyl group at position 2 introduces steric hindrance, potentially affecting molecular packing and reactivity.
Table 2 compares this compound to related benzothiazine derivatives, highlighting structural and functional differences.
Table 2: Structural Comparison of Select Benzothiazine Derivatives
Properties
IUPAC Name |
2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFWVVQNLUOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the thiazine ring and subsequent nitration and methylation steps .
Chemical Reactions Analysis
2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-Methyl-7-amino-3,4-dihydro-2H-benzo[b][1,4]thiazine.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential pharmacological applications. Its structural characteristics suggest that it may exhibit biological activities such as:
- Antimicrobial Activity : Research indicates that compounds with similar structures can possess antibacterial and antifungal properties. The nitro group in the compound is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial DNA synthesis .
- Anticancer Properties : Preliminary studies have suggested that derivatives of benzo[b][1,4]thiazines can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Case Study: Anticancer Activity
A study conducted on similar thiazine derivatives revealed that they exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .
Materials Science
Polymeric Applications
The compound has potential applications in the synthesis of novel polymers. Its ability to act as a cross-linking agent or as a building block for polymeric materials can lead to the development of materials with enhanced mechanical and thermal properties.
- Conductive Polymers : Research indicates that incorporating thiazine derivatives into polymer matrices can improve electrical conductivity, making them suitable for applications in electronic devices .
Agricultural Applications
Pesticidal Properties
There is growing interest in the use of this compound as a potential pesticide. The compound's structure suggests that it may interact effectively with biological targets in pests.
- Insecticidal Activity : Initial studies have shown that similar compounds can disrupt the nervous systems of insects, leading to their potential use as insecticides. Further research is needed to evaluate efficacy and safety in agricultural settings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial activity .
Comparison with Similar Compounds
Key Observations :
- Nitro Position : The 7-nitro substituent in the target compound contrasts with the 6-nitro analog in , which shows potent antimicrobial activity. Positional differences may alter electronic delocalization and biological interactions .
- Heteroatom Variations : Replacing sulfur with oxygen (e.g., in benzoxazines) reduces ring electron density, affecting reactivity in cycloaddition reactions .
- Sulfone vs. Thiazine: Benzodithiazines with sulfone groups (e.g., 1,1-dioxo derivatives) exhibit higher polarity and stability compared to non-oxidized thiazines .
Antimicrobial Activity
- 2-Methyl-7-nitro analog : Predicted activity based on structural similarity to 6-nitro derivatives (e.g., compound 5f in ), which showed MIC values of 2–8 µg/mL against S. aureus and E. coli .
- 6-Chloro-7-methyl benzodithiazine : Exhibited moderate activity (MIC: 16–32 µg/mL), suggesting nitro groups enhance potency compared to chloro substituents .
Biological Activity
2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₈N₂O₃S
- Molecular Weight : 194.19 g/mol
- CAS Number : 941291-25-4
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These results indicate that the compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against Gram-positive strains.
Antiparasitic Activity
The compound has also shown potential in antiparasitic applications. In vitro assays against Trypanosoma brucei and Leishmania species demonstrated:
- Trypanocidal Activity : LD₅₀ values were recorded at approximately 43.8 ± 2 μM for T. brucei, indicating a promising therapeutic index.
- Leishmanicidal Activity : The compound exhibited moderate activity against Leishmania mexicana, though further optimization may be required for enhanced efficacy.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : The presence of a nitro group in the structure enhances the compound's ability to act as an enzyme inhibitor, particularly against microbial enzymes essential for survival.
- Disruption of Cellular Processes : The compound interferes with cellular processes in pathogens, leading to cell death or stasis.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. The findings showed that modifications in substituents significantly influenced the biological activity:
- Compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to those with electron-donating groups.
Study on Trypanocidal Activity
In another investigation focusing on trypanocidal activity, researchers found that the compound displayed a higher affinity for the parasitic glucose-6-phosphate dehydrogenase (G6PD) compared to human G6PD. This selectivity suggests a mechanism that could minimize toxicity to human cells while effectively targeting the parasite.
Q & A
Advanced Research Question
- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms .
How should safety protocols be designed for handling nitro-substituted benzothiazines?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., Fe/NH₄Cl) before disposal .
What analytical techniques detect impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
